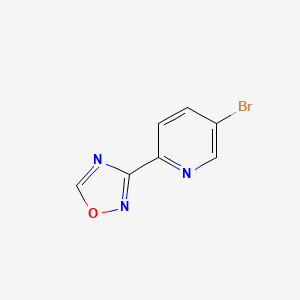

3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole

Description

Significance of Heterocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Heterocyclic compounds are fundamental to the field of chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from their ability to present a three-dimensional arrangement of heteroatoms (such as nitrogen, oxygen, and sulfur) that can engage in specific, targeted interactions with biological macromolecules. This structural and functional diversity makes them indispensable tools in drug discovery and development.

The 1,2,4-oxadiazole (B8745197) is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, this scaffold has garnered significant attention in medicinal chemistry for several key reasons. nih.govchim.it One of its most valued features is its role as a bioisostere for amide and ester functionalities. nih.govresearchgate.netscispace.com Bioisosteric replacement is a strategy used to modify a drug's properties by substituting one group with another that has similar physical or chemical characteristics. The 1,2,4-oxadiazole ring is metabolically robust and resistant to hydrolysis by common enzymes like esterases and amidases, which can improve the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net

Furthermore, the nitrogen atoms in the ring act as hydrogen bond acceptors, enabling strong interactions with biological targets. nih.gov The ring itself is chemically stable, thermally resistant, and possesses a planar geometry that can be exploited in molecular design. nih.gov These features have led to the incorporation of the 1,2,4-oxadiazole nucleus into a wide range of pharmacologically active agents, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netbenthamscience.com

Table 1: Key Physicochemical and Biological Features of the 1,2,4-Oxadiazole Scaffold

| Feature | Description | Significance in Research |

|---|---|---|

| Bioisosterism | Acts as a stable mimic of ester and amide groups. nih.govresearchgate.net | Enhances metabolic stability and improves pharmacokinetic profiles of drug candidates. rsc.org |

| Chemical Stability | Resistant to hydrolysis and many chemical reagents. nih.gov | Provides a durable core for building complex molecules and ensures stability in biological media. scielo.br |

| Hydrogen Bonding | Nitrogen atoms in the ring serve as effective hydrogen bond acceptors. nih.gov | Facilitates strong and specific binding interactions with biological targets like enzymes and receptors. |

| Aromaticity | Possesses aromatic character, contributing to its planarity and stability. | Offers a rigid linker or scaffold for the precise spatial orientation of substituents. |

| Versatility | Can be readily synthesized and functionalized at the 3- and 5-positions. researchgate.net | Allows for the creation of large libraries of diverse compounds for screening and optimization. |

Pyridine (B92270) and its derivatives are ubiquitous in chemistry, forming the core of many natural products and pharmaceuticals. chemijournal.com The introduction of a bromine atom onto the pyridine ring, creating a bromopyridine motif, transforms it into a highly versatile synthetic intermediate, or synthon. researchgate.net The bromine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com

Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings utilize bromopyridines to connect them with other molecular fragments, enabling the construction of complex molecular architectures. jocpr.comnih.govresearchgate.net The position of the bromine atom on the pyridine ring dictates its reactivity and the types of structures that can be accessed. rsc.org Specifically, 2-bromopyridines are common starting materials for synthesizing a wide range of substituted pyridines. mdpi.com This reactivity makes bromopyridines indispensable building blocks for creating novel compounds with tailored properties for medicinal chemistry and materials science. researchgate.net

Strategic Rationale for Investigating 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole

The decision to synthesize and study this compound is based on a strategic design that combines the advantageous properties of its two core heterocyclic components. The resulting molecule is not merely a simple combination but a hybrid scaffold with potential for unique applications.

Integrating distinct heterocyclic rings into a single molecular framework is a proven strategy for developing hybrid molecules with enhanced or novel therapeutic properties. nih.gov The combination of a pyridine ring, known for its ability to engage in π–π stacking and hydrogen bonding, with a metabolically stable 1,2,4-oxadiazole ring can lead to synergistic effects. chemijournal.comnih.gov The oxadiazole can act as a stable linker, orienting the pyridine moiety for optimal interaction with a biological target, while the pyridine ring can enhance binding affinity and solubility.

This molecular hybridization aims to leverage the complementary features of both heterocycles to optimize bioactivity and drug-like properties. nih.gov For instance, in anticancer drug design, the pyridine core is known to interact with key enzymes like kinases, while the oxadiazole provides a stable and synthetically versatile platform. chemijournal.com The specific linkage in this compound places the bromopyridine at the 3-position of the oxadiazole, creating a specific spatial arrangement that can be explored for targeted biological activity.

The investigation of this compound opens several promising research avenues. The bromine atom serves as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the creation of a library of derivatives. researchgate.net These derivatives can be screened for a wide range of biological activities, from anticancer and antimicrobial to neuroprotective applications, given the broad bioactivity profile of both parent heterocycles. nih.govchemijournal.com

However, challenges remain. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can sometimes be hampered by moderate yields, the need for harsh reaction conditions, or the formation of by-products. nih.gov Developing more efficient, scalable, and environmentally friendly ("green chemistry") synthetic methods is an ongoing area of research. nih.gov Furthermore, understanding the precise structure-activity relationships (SAR) of this new class of compounds will require extensive biological evaluation and computational modeling to elucidate how structural modifications impact therapeutic efficacy and selectivity. nih.gov Overcoming these synthetic and analytical challenges is key to unlocking the full potential of this promising heterocyclic scaffold.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Structure

2D Structure

3D Structure

Properties

CAS No. |

380380-68-7 |

|---|---|

Molecular Formula |

C7H4BrN3O |

Molecular Weight |

226.03 g/mol |

IUPAC Name |

3-(5-bromopyridin-2-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H4BrN3O/c8-5-1-2-6(9-3-5)7-10-4-12-11-7/h1-4H |

InChI Key |

SNZXOMUFCDBNOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NOC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Bromopyridin 2 Yl 1,2,4 Oxadiazole and Precursor Synthesis

Strategies for the Construction of the 1,2,4-Oxadiazole (B8745197) Core

The formation of the 1,2,4-oxadiazole ring can be broadly categorized into two main strategies: cycloaddition reactions and amidoxime-based cyclodehydration methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Cycloaddition Reactions for 1,2,4-Oxadiazole Formation

Cycloaddition reactions, specifically 1,3-dipolar cycloadditions, represent a classical approach to forming five-membered heterocyclic rings. sci-hub.se This pathway involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (a nitrile). nih.gov

The traditional [3+2] cycloaddition for synthesizing 1,2,4-oxadiazoles involves the reaction of a nitrile oxide, generated in situ from an oxime precursor, with a nitrile. sci-hub.seresearchgate.net To synthesize a 3-substituted-1,2,4-oxadiazole like the target compound, the nitrile component provides the carbon and nitrogen atoms for positions 4 and 5 of the ring, while the nitrile oxide provides the remaining C-N-O fragment.

However, the user's specified outline mentions the reaction of nitrile oxides with amidoximes. While the classical and most direct cycloaddition partner for a nitrile oxide is a nitrile, the literature also describes pathways where amidoximes are involved in cycloaddition-related transformations, though the more common role of amidoximes is in condensation reactions. researchgate.net The standard 1,3-dipolar cycloaddition pathway remains a cornerstone of 1,2,4-oxadiazole synthesis. A significant challenge in this method can be the dimerization of the highly reactive nitrile oxide intermediate, which can lead to the formation of undesired byproducts like furoxans (1,2,5-oxadiazole-2-oxides). nih.gov

To overcome the limitations of traditional 1,3-dipolar cycloadditions, such as low reactivity of the nitrile triple bond and side reactions, various catalytic and modified procedures have been developed. nih.gov

Metal Catalysis: Platinum(IV) complexes have been shown to catalyze the cycloaddition of nitrile oxides to nitriles under mild conditions, improving yields and reducing the formation of dimers. nih.gov

Photoredox Catalysis: "Green chemistry" approaches utilizing visible-light photoredox catalysts, such as organic dyes, have been explored for [3+2] cycloaddition reactions of species like disubstituted-2H-azirines with nitrosoarenes to form 1,2,4-oxadiazoles. nih.gov

Superacid Catalysis: Tandem reactions in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) have been developed to synthesize 1,2,4-oxadiazoles from nitroalkenes, arenes, and nitriles in excellent yields and short reaction times. nih.gov

These enhanced methods offer more efficient and controlled routes to the oxadiazole core, though the specific applicability to pyridine-based substrates would require empirical validation.

Table 1: Examples of Catalytic Enhancements in 1,2,4-Oxadiazole Synthesis

| Catalyst/Reagent System | Reactants | Product Type | Key Advantages | Reference |

| Platinum(IV) complex | Nitrile Oxides + Nitriles | 3,5-Disubstituted-1,2,4-oxadiazoles | Mild conditions, reduced dimerization | nih.gov |

| 9-Mesityl-10-methylacridinium perchlorate (B79767) (Photocatalyst) | 2H-Azirines + Nitrosoarenes | 2,3,5-Trisubstituted-1,2,4-oxadiazoles | "Green" method, uses visible light | nih.gov |

| Trifluoromethanesulfonic acid (TfOH) | Nitroalkenes + Arenes + Nitriles | 3,5-Disubstituted-1,2,4-oxadiazoles | Excellent yields, very short reaction time | nih.gov |

Amidoxime-Based Cyclodehydration Methodologies

The most widely employed and versatile route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated derivative. sci-hub.seresearchgate.netnih.gov This approach is classified as a [4+1] synthesis, where the four-atom N-C-N-O fragment is provided by the amidoxime and the final carbon atom (at position 5) is supplied by the carboxylic acid component. chim.it For the synthesis of 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole, N'-hydroxy-5-bromopicolinimidamide serves as the N-C-N-O source.

This well-established two-step procedure involves the initial O-acylation of the amidoxime to form an isolable O-acylamidoxime intermediate. This intermediate is then subjected to cyclodehydration, typically through heating or treatment with a base, to furnish the 1,2,4-oxadiazole ring. researchgate.net

The acylation step can be performed using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid. rjptonline.org The subsequent ring closure of the O-acylamidoxime can be achieved thermally by refluxing in a high-boiling solvent like toluene (B28343) or xylene. Alternatively, base-catalyzed cyclization at room temperature offers a milder approach. Tetrabutylammonium fluoride (B91410) (TBAF) is a particularly effective catalyst for this transformation, allowing the reaction to proceed efficiently under ambient conditions. nih.govnih.gov

Table 2: Reagents for Two-Step Amidoxime-Based Synthesis

| Step | Reagent Type | Specific Examples | Role | Reference |

| 1. Acylation | Acylating Agent | Acyl Chlorides, Carboxylic Anhydrides | Forms O-acylamidoxime intermediate | researchgate.netrjptonline.org |

| Base (optional) | Pyridine, Triethylamine | Acid scavenger | rjptonline.org | |

| 2. Ring Closure | Thermal | Toluene (reflux), Xylene (reflux) | Promotes cyclodehydration | rjptonline.org |

| Base Catalyst | Tetrabutylammonium Fluoride (TBAF) | Catalyzes cyclization at room temperature | nih.govnih.gov |

To improve efficiency and simplify procedures, one-pot methods that bypass the isolation of the O-acylamidoxime intermediate are highly favored. nih.gov These methods involve reacting the amidoxime directly with a carboxylic acid in the presence of a coupling agent or an activating system that promotes both the initial acylation and the subsequent cyclodehydration in a single operation. chim.it

A variety of reagents are effective for this direct conversion:

Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate the carboxylic acid, facilitating its condensation with the amidoxime. chim.it

Carbonyl Diimidazole (CDI): CDI is a highly effective coupling agent that activates the carboxylic acid, and the subsequent reaction with the amidoxime followed by heating leads to the formation of the 1,2,4-oxadiazole in good yields. chim.itnih.gov

Vilsmeier Reagent: This reagent can activate carboxylic acids for O-acylation and also promote the cyclocondensation of the intermediate, enabling a one-pot synthesis at room temperature. nih.govnih.gov

Superbase Media: A one-pot synthesis at room temperature can be achieved by reacting an amidoxime with a carboxylic acid ester in a superbasic medium like NaOH/DMSO. nih.gov

Modernized Synthetic Techniques for Oxadiazole Rings

The formation of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound. Contemporary methods have moved towards more streamlined and efficient processes, such as one-pot protocols and microwave-assisted reactions, to expedite the synthesis and improve yields.

One-Pot Synthetic Protocols for Efficiency

One-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles offer significant advantages by minimizing purification steps, reducing solvent waste, and saving time. ias.ac.inrsc.orgnih.gov A common and effective one-pot approach involves the reaction of a nitrile, such as 5-bromopyridine-2-carbonitrile, with hydroxylamine (B1172632) to form the corresponding amidoxime intermediate in situ. This intermediate is then acylated and cyclized to the desired 1,2,4-oxadiazole without isolation. ias.ac.in

For the synthesis of this compound, this would typically involve the reaction of 5-bromopyridine-2-carbonitrile with hydroxylamine, followed by the addition of an acylating agent and a dehydration/cyclization step. Various reagents and conditions can be employed for the cyclization of the O-acyl amidoxime intermediate.

A representative one-pot procedure starting from an aryl nitrile is outlined below:

Table 1: Illustrative One-Pot Synthesis of a 1,2,4-Oxadiazole Derivative

| Step | Reagents and Conditions | Purpose | Typical Yield |

| 1 | Aryl nitrile, Hydroxylamine hydrochloride, Base (e.g., NaHCO₃), Solvent (e.g., Ethanol/Water) | Formation of amidoxime | Not isolated |

| 2 | Acylating agent (e.g., Acyl chloride, Anhydride), Base (e.g., Pyridine) | Acylation of amidoxime | Not isolated |

| 3 | Heat or Dehydrating agent (e.g., TsCl, EDCI) | Cyclization to 1,2,4-oxadiazole | 70-90% |

This is a generalized table based on typical one-pot procedures for 1,2,4-oxadiazole synthesis.

Another efficient one-pot strategy involves the use of aldehydes as both substrates and oxidants. In this approach, a nitrile reacts with hydroxylamine to form an amidoxime, which then condenses with an aldehyde to yield a 4,5-dihydro-1,2,4-oxadiazole. A subsequent oxidation step, facilitated by another molecule of the aldehyde, affords the final 1,2,4-oxadiazole. rsc.org

Application of Microwave Irradiation in Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govacs.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. acs.org

In the context of synthesizing this compound, microwave heating can be applied to the cyclization of the O-acyl amidoxime intermediate derived from 5-bromopyridine-2-carboxamidoxime. This rapid and efficient method often leads to cleaner reactions and easier purification. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

| Method | Typical Reaction Time | Typical Yield | Advantages |

| Conventional Heating | 8-24 hours | 60-80% | Standard laboratory equipment |

| Microwave Irradiation | 5-30 minutes | 75-95% | Reduced reaction time, higher yields, cleaner reactions |

This table presents a general comparison based on literature for the synthesis of various 1,2,4-oxadiazoles.

Synthesis of 5-Bromopyridin-2-yl Precursors and Related Pyridine Derivatives

The synthesis of the key precursor, 5-bromopyridine-2-carbonitrile, is a foundational aspect of producing this compound. This involves the selective introduction of a bromine atom and a cyano group onto the pyridine ring.

Direct Halogenation and Selective Functionalization of Pyridine Rings

The direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the pyridine nucleus, which makes it less susceptible to electrophilic substitution than benzene (B151609). However, the presence of activating groups can facilitate this transformation. For instance, the bromination of 2-aminopyridine (B139424) can be achieved to introduce a bromine atom at the 5-position. The resulting 2-amino-5-bromopyridine (B118841) can then be converted to 5-bromopyridine-2-carbonitrile through a Sandmeyer-type reaction. heteroletters.orgpatsnap.com

A common method for the bromination of 2-aminopyridine involves the use of brominating agents such as N-bromosuccinimide (NBS) or phenyltrimethylammonium (B184261) tribromide in a suitable solvent like chloroform. patsnap.com

Strategies for Selective Bromination and Subsequent Derivatization

Achieving regioselectivity in the bromination of substituted pyridines is crucial. For a 2-substituted pyridine, such as 2-cyanopyridine, electrophilic bromination is directed to the 3- and 5-positions. The precise conditions, including the brominating agent, solvent, and temperature, can influence the selectivity.

Subsequent derivatization of the bromo-substituted pyridine is a versatile strategy for introducing further functionality. For example, the bromine atom can be replaced through various nucleophilic substitution reactions or participate in cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions of Bromopyridines

The bromine atom on the this compound scaffold serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine derivative with a boronic acid or boronate ester to form a new C-C bond. This is a widely used method for creating biaryl structures. nih.govrsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a C-C bond between the bromopyridine and an alkene. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the bromopyridine and an amine, providing access to a wide range of amino-substituted derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org

These cross-coupling reactions significantly enhance the molecular diversity that can be achieved from the this compound core structure, making it a valuable building block in drug discovery and materials science.

Table 3: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions on a Bromopyridine Substrate

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Boronic acid/ester | C-C (aryl-aryl) |

| Heck | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkene | C-C (aryl-vinyl) |

| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amine | C-N |

This table provides a generalized overview of common cross-coupling reactions.

Metal-Free Approaches to Pyridine Functionalization

While metal-catalyzed reactions are powerful, the development of transition-metal-free functionalization methods is of growing interest to avoid potential metal contamination in final products and to develop more sustainable synthetic routes. researchgate.netjiaolei.group These methods often rely on activating the pyridine ring or using radical-based pathways. jiaolei.groupresearchgate.net

Strategies for metal-free pyridine functionalization can be categorized based on the reaction mode. jiaolei.group One approach involves the formation of pyridyl anions through deprotonation or halogen-metal exchange, which then act as nucleophiles. jiaolei.group Another strategy involves activating the pyridine to make it more electrophilic. researchgate.net For instance, N-functionalization of the pyridine can induce C-2 and C-4 selectivity for nucleophilic attack. researchgate.net Furthermore, radical addition reactions provide a powerful avenue for introducing a variety of functional groups onto the pyridine ring without the need for a metal catalyst. jiaolei.group While direct metal-free functionalization at the C-5 position of a substituted pyridine can be challenging, these emerging methodologies offer promising alternatives to traditional cross-coupling reactions for modifying pyridine-based precursors. researchgate.netresearchgate.net

Coupling Strategies for Assembling the this compound Structure

Convergent Synthesis Approaches Utilizing Pyridine-Derived Amidoximes

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. chim.itsci-hub.se This is typically achieved through a convergent approach where an amidoxime is reacted with a carboxylic acid or its activated derivative. chim.it In the synthesis of this compound, this strategy begins with the preparation of 5-bromopyridine-2-amidoxime.

The key precursor, 5-bromopyridine-2-carbonitrile, can be synthesized from 2,5-dibromopyridine (B19318). guidechem.comtandfonline.com This nitrile is then converted to the corresponding 5-bromopyridine-2-amidoxime by reaction with hydroxylamine. soton.ac.ukrjptonline.org The amidoxime is the component that provides four of the five atoms for the oxadiazole ring. chim.it

The final cyclization step involves reacting the pyridine-derived amidoxime with a suitable one-carbon source, such as a carboxylic acid, acyl chloride, or ester, which provides the final atom for the ring. chim.itsci-hub.se The reaction often proceeds by first forming an O-acylamidoxime, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole. researchgate.netnih.gov One-pot procedures have been developed where the amidoxime and a carboxylic acid derivative are combined with a coupling agent (e.g., CDI, Vilsmeier reagent) or in a superbasic medium (e.g., NaOH/DMSO) to afford the final product directly. mdpi.comnih.gov

Table 3: General Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Reagent 2 | Coupling Agent / Conditions | Key Feature | Reference |

|---|---|---|---|

| Carboxylic Acid | CDI, heat | Forms O-acylamidoxime intermediate | nih.gov |

| Carboxylic Acid Ester | NaOH / DMSO, RT | One-pot, superbase medium | nih.gov |

| Carboxylic Acid | Vilsmeier Reagent | One-pot, good to excellent yields | nih.gov |

Fragment Coupling of Pre-formed Oxadiazoles (B1248032) with Bromopyridine Units

An alternative to building the oxadiazole ring onto the pyridine scaffold is to couple a pre-formed, functionalized 1,2,4-oxadiazole with a bromopyridine unit. This fragment coupling approach relies on standard cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In this strategy, one fragment would be a 5-bromopyridine derivative, and the other would be a 1,2,4-oxadiazole bearing a reactive group suitable for coupling, such as a boronic acid or ester. For example, a 2-(boronic acid pinacol (B44631) ester)-5-substituted-1,2,4-oxadiazole could be synthesized and then coupled with 2,5-dibromopyridine under Suzuki conditions. The selectivity of the coupling would be crucial, targeting the more reactive bromine at the 2-position. Conversely, 5-bromopyridine-2-boronic acid could be coupled with a halogenated 1,2,4-oxadiazole. This approach allows for modularity, as different pre-formed oxadiazoles and pyridine units can be combined to create a library of related compounds. The feasibility of such couplings has been demonstrated in the synthesis of other complex molecules involving oxadiazole-linked fragments. researchgate.net

Optimization of Reaction Conditions for Inter-ring Bond Formation

The pivotal step in the synthesis of this compound is the cyclodehydration of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of N'-hydroxy-5-bromopyridine-2-carboximidamide with an acylating agent. The subsequent intramolecular cyclization and elimination of water yields the stable 1,2,4-oxadiazole ring. Research has shown that the choice of catalyst, solvent, and temperature profoundly influences the efficiency of this transformation. mdpi.com Modern synthetic methods have focused on developing mild, high-yielding, and often room-temperature protocols to accommodate a wide range of functional groups. nih.gov

Influence of Catalysts and Solvents

The cyclodehydration of O-acylamidoximes can be promoted by various catalysts, with both organic and inorganic bases proving effective. Tetrabutylammonium fluoride (TBAF) has emerged as a particularly mild and efficient catalyst for this purpose. researchgate.net It can be used in catalytic or stoichiometric amounts in aprotic solvents like tetrahydrofuran (B95107) (THF) at room temperature. nih.govresearchgate.net The TBAF-catalyzed method is valued for its mild conditions, which are compatible with sensitive functional groups that might not withstand harsher, high-temperature methods. nih.gov

A systematic study on the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines highlighted the effectiveness of TBAF in acetonitrile (B52724) (MeCN) for the cyclization of various O-acylamidoximes. nih.gov This approach underscores the utility of fluoride ions as a base to facilitate the cyclodehydration step under gentle conditions.

Alternatively, inorganic bases in polar aprotic solvents offer a powerful and rapid method for synthesizing 1,2,4-oxadiazoles. The use of alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) has been shown to create a "superbase" medium that can lead to excellent yields in very short reaction times, often at room temperature. researchgate.net

Research by Baykov et al. involved the optimization of the base-catalyzed cyclodehydration of O-benzoylbenzamidoxime, a representative model for 3,5-disubstituted 1,2,4-oxadiazole synthesis. Their findings demonstrate the superior efficacy of alkali hydroxides in DMSO compared to other bases like carbonates or organic amines. researchgate.net The solvent effect was also found to be critical; while the reaction proceeds efficiently in aprotic solvents such as DMF, THF, and MeCN, it is significantly less effective in toluene and is incompatible with protic solvents like methanol (B129727) or water, which lead to hydrolysis of the intermediate. mdpi.com

The data below illustrates the effect of different bases on the cyclization reaction in DMSO at room temperature for a model substrate.

| Entry | Base | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | NaOH | 10 | 98 |

| 2 | KOH | 10 | 98 |

| 3 | LiOH | 10 | 97 |

| 4 | K₂CO₃ | 120 | 95 |

| 5 | Cs₂CO₃ | 180 | 91 |

| 6 | TEA (Triethylamine) | 24h | Trace |

Data derived from studies on O-benzoylbenzamidoxime as a model system. researchgate.net

One-Pot Procedures

To improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed. asianpubs.orgias.ac.inresearchgate.net These methods combine the acylation of the amidoxime and the subsequent cyclodehydration into a single synthetic operation without the need to isolate the O-acylamidoxime intermediate. For instance, reacting N'-hydroxy-5-bromopyridine-2-carboximidamide directly with a carboxylic acid ester in the presence of a base like potassium carbonate can afford the desired 1,2,4-oxadiazole in good to excellent yields. researchgate.net Similarly, the activation of carboxylic acids with coupling agents in the presence of the amidoxime, followed by heating, can also facilitate a one-pot conversion. rjptonline.org

The versatility of the TBAF-catalyzed cyclization is demonstrated by its application to a range of O-acylamidoxime precursors, yielding the corresponding 1,2,4-oxadiazoles in high yields.

| Entry | R¹ Group (from Amidoxime) | R² Group (from Acyl Chloride) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Methyl | 1 | 98 |

| 2 | Phenyl | Phenyl | 1 | 98 |

| 3 | 4-Nitrophenyl | Phenyl | 1 | 95 |

| 4 | Methyl | Phenyl | 24 | 89 |

| 5 | Phenyl | t-Butyl | 1 | 94 |

Data represents a general study on TBAF-catalyzed cyclization of various O-acylamidoximes in THF at room temperature. researchgate.net

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 5 Bromopyridin 2 Yl 1,2,4 Oxadiazole

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and a labile O-N bond. researchgate.netorganic-chemistry.orgorganic-chemistry.org These features render it susceptible to various transformations, particularly ring-opening and rearrangement reactions. researchgate.netorganic-chemistry.org Its reactivity is a consequence of its intrinsic electronic properties and the specific arrangement of its heteroatoms. organic-chemistry.org

Intrinsic Electronic Properties and Reactive Sites (Nucleophilic and Electrophilic)

Electrophilic Sites: The carbon atoms at the C(3) and C(5) positions exhibit electrophilic character. researchgate.netorganic-chemistry.org They are susceptible to attack by nucleophiles, which can lead to substitution or ring-opening reactions. researchgate.net The presence of electron-withdrawing substituents can further enhance the electrophilicity of these positions. organic-chemistry.org The nitrogen atom at the N(2) position is also considered electrophilic, a property attributed to the polarized and easily cleavable O-N bond. researchgate.net

Nucleophilic Sites: The nitrogen atom at the N(4) position behaves as a nucleophilic, pyridine-like nitrogen. organic-chemistry.org This site can be protonated or involved in coordination with electrophiles. The N(3) atom also displays nucleophilic character. researchgate.net

Due to the electron-deficient nature of the ring, electrophilic aromatic substitution reactions such as halogenation or nitration on the oxadiazole core itself are generally not observed. researchgate.net

| Ring Position | Electronic Character | Common Reactions |

| C(3) | Electrophilic | Nucleophilic Attack, Rearrangements |

| C(5) | Electrophilic | Nucleophilic Attack, SNAr, ANRORC |

| N(2) | Electrophilic | Intramolecular Nucleophilic Attack (Rearrangements) |

| N(4) | Nucleophilic / Weakly Basic | Protonation, Coordination |

| N(3) | Nucleophilic | - |

Thermal Rearrangements and Their Mechanistic Investigations (e.g., Boulton-Katritzky Rearrangement)

One of the most significant thermal transformations of 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR). researchgate.netorganic-chemistry.org This reaction is a versatile method for converting 1,2,4-oxadiazoles into other five-membered heterocyclic systems. worktribe.com

The BKR mechanism is classified as an internal nucleophilic substitution. researchgate.net It requires a three-atom side chain attached to the oxadiazole ring, typically at the C(3) position, containing a terminal nucleophilic atom (Z). The reaction involves the nucleophilic attack of this side-chain atom onto the electrophilic N(2) atom of the oxadiazole ring. researchgate.net This attack leads to the cleavage of the weak O-N bond, with the ring oxygen acting as an internal leaving group. researchgate.netorganic-chemistry.org The result is the formation of a new, often more stable, heterocyclic ring. researchgate.net

The specific product of the Boulton-Katritzky Rearrangement depends on the sequence of atoms in the side chain. For instance:

A CNN sequence in the side chain can lead to the formation of 1,2,3-triazoles . researchgate.net

An NNC or NCN sequence can yield 1,2,4-triazoles . researchgate.networktribe.com

NCC or CNC sequences can be used to prepare imidazoles . researchgate.net

A saturated side chain with a CCO sequence can produce isoxazolines . researchgate.net

These rearrangements can be initiated under various conditions, including thermal induction, sometimes in solvents like DMF or even under solvent-free conditions. worktribe.comresearchgate.net

Photochemical Transformations and Ring Opening Processes

The labile O-N bond in the 1,2,4-oxadiazole ring also makes it susceptible to photochemical transformations. researchgate.netorganic-chemistry.org Upon irradiation, typically with UV light, this weak bond can break, generating highly reactive open-chain intermediates which may have zwitterionic, diradical, or nitrene-like characteristics. researchgate.netorganic-chemistry.org These intermediates can then undergo intramolecular rearrangements to form new heterocyclic systems or react with the solvent. researchgate.net

The outcome of these photochemical reactions is often dependent on the substituents on the oxadiazole ring and the reaction medium. researchgate.net For example, irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to photoisomerization into 1,3,4-oxadiazoles, likely via a 'ring contraction–ring expansion' pathway. researchgate.net In other cases, such as with 3,5-diphenyl-1,2,4-oxadiazole (B189376) in a nucleophilic solvent like methanol (B129727), the reaction may primarily yield open-chain products. researchgate.net The photochemical version of the Boulton-Katritzky reaction has also been studied, demonstrating that light can induce rearrangements similar to those seen under thermal conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Oxadiazole Ring

While the oxadiazole ring is generally susceptible to nucleophilic attack, specific reactions can proceed via a Nucleophilic Aromatic Substitution (SNAr) type mechanism, particularly when a good leaving group is present. More commonly, these reactions fall under the category of ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements. researchgate.netorganic-chemistry.org

In an ANRORC-type process, a nucleophile attacks an electrophilic carbon of the ring (e.g., C(5)), leading to the formation of an intermediate. researchgate.net This is followed by the cleavage (opening) of the oxadiazole ring, often at the weak O-N bond, to form an open-chain species. Subsequent recyclization of this intermediate results in a new heterocyclic system. For example, 3-chloro-1,2,4-oxadiazoles can react at the C(5) position with amines, leading to an open-chain nitrile-oxide intermediate that can undergo a [3+2] cycloaddition to form a new ring system. researchgate.net

Reactivity of the 5-Bromopyridin-2-yl Substituent

The bromine atom on the pyridine (B92270) ring is a key functional handle that allows for a wide range of chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. The 1,2,4-oxadiazole ring, being electron-withdrawing, helps to activate the C-Br bond towards oxidative addition, a crucial step in many catalytic cycles.

Activation and Substitution Chemistry of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring can be readily substituted to form new carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved using palladium-catalyzed cross-coupling reactions.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. Bromopyridines are known to be effective substrates in Suzuki reactions, often showing higher reactivity than other heteroaryl bromides. researchgate.net This method is widely used to introduce new aryl or heteroaryl substituents.

Heck-Mizoroki Reaction: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. wikipedia.org Heterocyclic bromides, including bromopyridine derivatives, have been shown to participate effectively in the Heck reaction, yielding the desired vinylated products. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne. wikipedia.org It is a reliable method for introducing alkynyl moieties onto the pyridine ring and has been successfully applied to various bromopyridine substrates. soton.ac.uk

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine. organic-chemistry.orgwikipedia.org This provides a direct route to aminopyridine derivatives, which are important structures in medicinal chemistry. The reaction is known to be effective for the amination of 2-bromopyridines. researchgate.net

These reactions demonstrate the versatility of the bromine atom as a synthetic handle, allowing for the extensive diversification of the 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole scaffold for various applications.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it fundamentally nucleophilic and basic. However, its reactivity is significantly modulated by the electronic influence of the substituents.

Electrophilic Reactivity: The pyridine nitrogen can react with electrophiles, such as protons (in acids) or alkylating agents. This reactivity is a function of its Lewis basicity. The presence of the electronegative bromine atom at the 5-position and, more significantly, the strongly electron-withdrawing 1,2,4-oxadiazole ring at the 2-position, substantially reduces the electron density on the pyridine ring and the nitrogen atom through negative inductive (-I) and mesomeric (-M) effects. quimicaorganica.orgpearson.com Consequently, the basicity and nucleophilicity of the nitrogen atom in this compound are considerably lower than that of unsubstituted pyridine.

In acidic media, the nitrogen atom can be protonated to form a pyridinium (B92312) ion. pearson.com This protonation further deactivates the entire ring system towards electrophilic attack. pearson.com Friedel-Crafts alkylations and acylations are generally not feasible for pyridine derivatives as the nitrogen atom reacts with the Lewis acid catalyst. quimicaorganica.org

Nucleophilic Reactivity: While the nitrogen atom itself is not a site for nucleophilic attack, its Lewis basicity allows it to coordinate with metal centers, acting as a ligand. However, the diminished electron density and significant steric hindrance from the adjacent 1,2,4-oxadiazole ring can impede this coordination. thieme-connect.comrsc.org

| Reaction Type | Expected Reactivity | Influencing Factors |

| Protonation (Basicity) | Low | Strong electron withdrawal by oxadiazole and bromo groups reduces electron density on Nitrogen. |

| Alkylation | Low | Reduced nucleophilicity of Nitrogen and steric hindrance from the adjacent oxadiazole ring. |

| Coordination to Metals | Possible, but weak | Lone pair availability is reduced; steric hindrance from the 2-substituent is a major barrier. nih.gov |

Reactivity of C-H Bonds on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution compared to benzene (B151609). quimicaorganica.orgpearson.com The presence of two powerful electron-withdrawing groups (bromo and oxadiazole) makes EAS reactions such as nitration or sulfonation extremely difficult, requiring harsh reaction conditions. quimicaorganica.orgpearson.com If a reaction were to occur, the substitution would likely be directed to the C-3 or C-5 position (relative to the nitrogen), but the existing substitution pattern makes this highly unlikely. The protonation of the pyridine nitrogen in the acidic conditions typically required for EAS further deactivates the ring. rsc.org

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, C-6). stackexchange.comuoanbar.edu.iq In this compound, the C-2 and C-6 positions are ortho to the nitrogen, and the C-4 position is para. The C-2 position is already substituted. Therefore, nucleophilic attack would be favored at the C-4 and C-6 positions. A strong nucleophile could potentially displace a hydrogen atom at these positions, especially in the presence of an oxidizing agent (SNH reaction). The bromo-substituent at C-5 does not have a leaving group potential comparable to halogens at activated positions (C-2, C-4, C-6).

Metalation: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of C-H bonds. However, the most acidic protons in pyridine are typically at the C-2 and C-6 positions. The C-2 position is blocked. The C-6 proton could be susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA), although the electronic effects of the C-5 bromo group would also influence the acidity of the C-4 and C-6 protons. Subsequent reaction with an electrophile would allow for the introduction of a new substituent at this position.

| Position | Reaction Type | Expected Reactivity | Rationale |

| C-3 | EAS | Very Low | Meta to Nitrogen, but ring is heavily deactivated. |

| C-4 | NAS | Favorable | Para to Nitrogen, activated for nucleophilic attack. uoanbar.edu.iqquimicaorganica.org |

| C-6 | NAS / Metalation | Favorable | Ortho to Nitrogen, activated for nucleophilic attack and deprotonation. uoanbar.edu.iqquimicaorganica.org |

Interplay Between the Pyridine and Oxadiazole Heterocyclic Systems

Electronic Communication and Inductive Effects

There is strong electronic communication between the two heterocyclic rings. Both the pyridine nitrogen and the 1,2,4-oxadiazole ring are electron-withdrawing. The 1,2,4-oxadiazole ring, in particular, acts as a potent electron sink due to the high electronegativity of its constituent oxygen and nitrogen atoms. globalresearchonline.net This leads to a substantial polarization of the molecule, with electron density being pulled from the pyridine ring into the oxadiazole system.

This electronic coupling is evident in spectroscopic data and can be understood through resonance and inductive effects:

Inductive Effect (-I): The electronegative atoms in both rings withdraw electron density from the carbon framework through the sigma bonds.

Mesomeric Effect (-M): The π-systems of the two rings are conjugated. The electron-withdrawing nature of the oxadiazole ring deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. Studies on similar pyridyl-oxadiazole systems have confirmed the occurrence of intramolecular charge transfer. nih.govresearchgate.net

This strong deactivation makes the pyridine ring in this compound behave similarly to a benzene ring substituted with multiple nitro groups. uoanbar.edu.iq

Steric Hindrance and its Influence on Reaction Selectivity

The 1,2,4-oxadiazole substituent at the C-2 position of the pyridine ring imposes significant steric hindrance. This bulkiness can influence reaction selectivity in several ways:

Reactivity of the Pyridine Nitrogen: The oxadiazole ring partially blocks the lone pair of the pyridine nitrogen, sterically hindering its interaction with bulky electrophiles or metal catalysts. thieme-connect.comnih.gov

Reactivity at C-3: Any potential reaction at the C-3 position is sterically hindered by the adjacent oxadiazole group.

Directing Effect: This steric crowding at the C-2 and C-3 positions can direct incoming reagents to the more accessible C-4 and C-6 positions of the pyridine ring. For instance, in a potential metalation reaction, a bulky base might preferentially abstract the proton at C-6 over a sterically equivalent but electronically different position. acs.org

Conformational Effects on Reactivity Pathways

The molecule is not necessarily planar. Rotation can occur around the single bond connecting the pyridine C-2 carbon and the oxadiazole C-3 carbon. The dihedral angle between the planes of the two rings is a critical conformational parameter.

Planar Conformation: A planar or near-planar conformation would maximize π-orbital overlap between the two rings, enhancing electronic communication and mesomeric effects.

Twisted Conformation: Steric repulsion between the pyridine H-3 proton and the oxadiazole ring atoms may force the molecule into a twisted, non-planar conformation. Such a conformation would disrupt the π-conjugation between the rings, reducing the mesomeric effect and altering the electronic properties. researchgate.net

Structure Activity Relationship Sar Investigations Pertaining to 1,2,4 Oxadiazole and Bromopyridine Hybrid Systems

General Principles of SAR for 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. It serves as a versatile scaffold, and its biological activity is highly dependent on the nature and position of its substituents. nih.gov

The 1,2,4-oxadiazole scaffold allows for substitution at the C3 and C5 positions, and the placement of functional groups at these sites has a profound impact on the molecule's interaction with biological targets. The mechanism of action for 3-substituted- mdpi.comnih.govnih.govoxadiazoles (B1248032) can differ significantly from that of their 5-substituted counterparts. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced when exerted via the C5 position than the C3 position. rjptonline.org

Research into various classes of biologically active 1,2,4-oxadiazoles has demonstrated that the specific substitution pattern is key to potency. For instance, in a series of S1P1 receptor agonists, the influence of substituents on a 5-phenyl ring was a key determinant of activity. In another study on anti-infective agents, it was found that the presence of electron-withdrawing groups, such as nitro and trifluoromethyl, on a 5-phenyl ring enhanced the potency of the 1,2,4-oxadiazole derivatives.

The differential importance of the C3 and C5 positions is highlighted in the development of various inhibitors. A holistic analysis often reveals a preference for substitution at one position over the other, depending on the specific biological target and the nature of the interacting pocket.

Table 1: Comparative Impact of C3 vs. C5 Substitution on 1,2,4-Oxadiazole Activity

| Feature | C3-Substituent | C5-Substituent | Key Findings |

|---|---|---|---|

| Electronic Effect | Less pronounced electron-withdrawing effect exerted from this position. rjptonline.org | More prominent electron-withdrawing effect exerted from this position. rjptonline.org | The C5 position has a stronger influence on the electronic character of the molecule. |

| Mechanism of Action | Can have a distinct mechanism of action compared to C5-substituted analogs. | Can have a distinct mechanism of action compared to C3-substituted analogs. | The substitution position can determine how the molecule interacts with its biological target. |

| SAR Trends | In some series, modifications at C3 are made while C5 is kept constant to probe specific interactions. | In many studies, the C5-aryl substituent is found to be superior for antiproliferative and antibacterial activity. | The C5 position is often a primary site for modification to optimize potency. |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide functionalities. nih.govrjptonline.org This substitution is advantageous as the oxadiazole ring is generally more resistant to hydrolysis by esterases and amidases, leading to improved metabolic stability and pharmacokinetic profiles. nih.gov

Conversely, the 1,2,4-oxadiazole ring can be replaced by other heterocyclic systems to modulate a compound's properties. A common bioisosteric replacement is the regioisomeric 1,3,4-oxadiazole (B1194373) ring. While the spatial orientation of substituents at the 2- and 5-positions of a 1,3,4-oxadiazole is similar to the 3- and 5-positions of a 1,2,4-oxadiazole, their physicochemical properties differ. The 1,3,4-oxadiazole ring is generally more polar, which can lead to increased aqueous solubility and reduced metabolic degradation. However, this replacement can also lead to a reduction in binding affinity for the target protein.

The choice of bioisostere has significant structural implications. The differences in hydrogen bond acceptor and donor strengths between oxadiazole isomers can lead to substantial changes in physical and pharmaceutical properties. Therefore, while bioisosteric replacement can be a powerful tool, not all isomers will confer the same biological effect.

SAR Modulations Introduced by the Bromopyridine Moiety

The pyridine (B92270) ring is a fundamental scaffold in numerous therapeutic agents, prized for its ability to engage in hydrogen bonding and pi-stacking interactions, as well as for its influence on aqueous solubility and metabolic stability. nih.gov The introduction of a bromine atom onto this scaffold further modulates its properties.

The inclusion of halogen atoms is a common strategy in medicinal chemistry to enhance biological activity. Bromine, in particular, can improve binding affinity and selectivity through its size, polarizability, and capacity to form halogen bonds with electron-donating atoms like oxygen or nitrogen in a protein's active site. mdpi.com The position of the bromine atom on the pyridine ring is critical and can significantly alter the molecule's electronic distribution and interaction profile.

However, the effect of halogenation is highly context-dependent. In some studies, such as those on certain antiproliferative agents, pyridine derivatives containing halogens were found to have lower activity compared to analogs with electron-donating groups like methoxy (B1213986) (-OMe) or hydroxyl (-OH). nih.gov This suggests that while the bromine in the 5-position of 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole might be favorable for one target, it could be detrimental for another, depending on whether a halogen bond is favorable or if steric bulk and electron-withdrawing properties are tolerated in the binding site.

The introduction of other functional groups onto the bromopyridine scaffold can further refine the molecule's SAR. The electronic nature of pyridine makes it more prone to nucleophilic substitution at the C2 and C4 positions, while electrophilic substitution tends to occur at the C3 position. nih.gov

Holistic SAR Analysis of this compound Analogs

A holistic SAR analysis of analogs of this compound requires integrating the principles discussed for both the 1,2,4-oxadiazole and bromopyridine moieties. The 2,5-disubstitution pattern (pyridine at C3, bromo at position 5 of the pyridine) presents a specific vector for interaction.

Based on the general principles, modifications to this parent structure can be proposed to probe and optimize activity.

Modification of the Oxadiazole Linker: While the current compound has the pyridine ring at the C3 position of the oxadiazole, synthesizing the C5 isomer (5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole) would be a critical step, as SAR often differs dramatically between the two isomers. An aryl or alkyl group could be added to the C5 position of the existing scaffold to probe for additional interactions.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring could be replaced with a 1,3,4-oxadiazole to potentially improve solubility and metabolic stability, though a drop in potency might be observed.

The following table outlines hypothetical analogs and the rationale for their synthesis based on established SAR principles.

Table 2: Proposed Analogs of this compound for SAR Exploration

| Analog Structure | Modification | Rationale |

|---|---|---|

| 3-(3 -Bromopyridin-2-yl)-1,2,4-oxadiazole | Isomeric Bromopyridine | To investigate the influence of the bromine atom's position on the pyridine ring. mdpi.com |

| 3-(5-Chloro pyridin-2-yl)-1,2,4-oxadiazole | Halogen Replacement | To assess the effect of halogen type on halogen bonding and steric interactions. |

| 3-(5-Bromo-6-methyl pyridin-2-yl)-1,2,4-oxadiazole | Additional Pyridine Substituent | To probe for hydrophobic pockets adjacent to the pyridine ring. nih.gov |

| 5 -(5-Bromopyridin-2-yl)-3-methyl -1,2,4-oxadiazole | Isomeric Oxadiazole Attachment | To evaluate the importance of the C3 vs. C5 linkage point on the oxadiazole. rjptonline.org |

| 2-(5-Bromopyridin-2-yl)-1,3,4-oxadiazole | Bioisosteric Ring Replacement | To modulate physicochemical properties such as solubility and metabolic stability. |

By systematically applying these SAR principles, researchers can rationally design and synthesize analogs of this compound to optimize its biological activity for a specific therapeutic target.

Correlation of Structural Variations with Modulated Molecular Recognition Properties

The molecular recognition properties of this compound and its analogs are intricately linked to their structural features. Variations in the substitution pattern on either the bromopyridine or a substituent on the 5-position of the oxadiazole ring can significantly alter the compound's ability to interact with biological targets.

The bromine atom at the 5-position of the pyridine ring is a key feature. Its electron-withdrawing nature influences the electron density of the pyridine ring, which can affect its ability to participate in hydrogen bonding and π-stacking interactions. Furthermore, the bromine atom itself can act as a halogen bond donor, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The position of the bromine is also critical; substitution at other positions on the pyridine ring would alter the molecule's electrostatic potential and steric profile, thereby changing its recognition properties.

General SAR observations for related heterocyclic systems suggest that:

Electron-withdrawing groups on the pyridine ring can enhance certain types of interactions by modulating the acidity of neighboring protons or by participating in dipole-dipole interactions.

Hydrogen bond donors and acceptors on substituents attached to the oxadiazole ring are critical for forming specific interactions with target proteins.

The size and shape (sterics) of the substituents are crucial for ensuring a proper fit within a binding site.

| Compound ID | R1 (on Pyridine) | R2 (on Oxadiazole) | Observed Activity Trend | Potential Interaction Modulated |

|---|---|---|---|---|

| Hypothetical-1 | 5-Br | Phenyl | Baseline | π-π stacking, Halogen bonding |

| Hypothetical-2 | 5-Br | 4-Hydroxyphenyl | Increased | Hydrogen bonding (donor and acceptor) |

| Hypothetical-3 | 5-Cl | Phenyl | Similar/Slightly Decreased | Altered halogen bonding strength |

| Hypothetical-4 | 5-Br | Methyl | Decreased | Loss of π-π stacking |

| Hypothetical-5 | H | Phenyl | Decreased | Loss of halogen bonding |

Exploration of Conformational Flexibility and Rotational Barriers in SAR Context

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridine and oxadiazole rings. This rotation determines the relative orientation of the two heterocyclic systems, which is a critical factor for its interaction with a biological target. The molecule can adopt a range of conformations from planar to non-planar.

The rotational barrier between the two rings is influenced by several factors:

Steric Hindrance: Bulky substituents adjacent to the inter-ring bond can increase the energy barrier for rotation, favoring a more twisted conformation.

Electronic Effects: The degree of π-conjugation between the two rings can influence the planarity. A higher degree of conjugation would favor a more planar conformation and result in a higher rotational barrier.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds between atoms on the two rings, can stabilize certain conformations and increase the rotational barrier.

Computational studies on similar bi-heterocyclic systems have shown that the energy difference between the planar and the lowest-energy twisted conformation is often a few kcal/mol. This relatively low energy barrier suggests that the molecule can likely adopt different conformations to fit into various binding pockets. However, the preferred conformation in a biological context will be the one that maximizes favorable interactions with the target.

Understanding the conformational preferences and the energy landscape of rotation is crucial for drug design. If a specific conformation is required for activity, medicinal chemists can introduce structural modifications to lock the molecule in that preferred orientation, potentially leading to increased potency and selectivity.

| Parameter | Description | Implication for SAR |

|---|---|---|

| Dihedral Angle (Py-Ox) | The angle between the planes of the pyridine and oxadiazole rings. | Determines the overall 3D shape of the molecule and its fit in a binding site. |

| Rotational Energy Barrier | The energy required to rotate around the Py-Ox bond. | Influences the conformational freedom of the molecule. A higher barrier may restrict the molecule to a specific conformation. |

| Preferred Conformation | The lowest energy conformation of the molecule. | This may or may not be the bioactive conformation. Understanding this helps in designing rigid analogs. |

Development of Design Principles for Targeted Structural Optimization

Based on the general principles of SAR and the structural features of the this compound scaffold, several design principles can be formulated for targeted structural optimization.

Exploitation of the Bromopyridine Moiety: The bromine atom can be systematically replaced with other halogens (F, Cl, I) to fine-tune halogen bonding capabilities and electronic effects. Additionally, the introduction of other small substituents on the pyridine ring can be explored to probe for additional interactions with a target.

Systematic Variation of the Oxadiazole Substituent: A diverse library of analogs can be generated by varying the substituent at the 5-position of the oxadiazole ring. This allows for the exploration of different chemical spaces and the optimization of properties like potency, selectivity, and pharmacokinetic profiles. For example, introducing polar groups can improve solubility, while lipophilic groups can enhance membrane permeability.

Conformational Constraint: If a specific conformation is found to be crucial for activity, the molecule can be rigidified. This can be achieved by introducing cyclic structures that bridge the pyridine and oxadiazole rings or by introducing bulky groups that restrict rotation.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester or amide groups to improve metabolic stability. Similarly, the pyridine ring can be replaced with other heteroaromatic systems to explore different interaction patterns and physicochemical properties.

The following table outlines a hypothetical design strategy for optimizing a lead compound based on the this compound scaffold.

| Design Strategy | Structural Modification | Rationale | Desired Outcome |

|---|---|---|---|

| Halogen Tuning | Replace 5-Br on pyridine with 5-Cl or 5-F. | Modulate halogen bond strength and electronics. | Improved binding affinity and selectivity. |

| Hydrophilic Introduction | Introduce a hydroxyl or amino group on the oxadiazole substituent. | Introduce hydrogen bonding and improve solubility. | Enhanced potency and better pharmacokinetic profile. |

| Lipophilic Pocket Probing | Introduce a small alkyl or cycloalkyl group on the oxadiazole substituent. | Explore potential hydrophobic interactions. | Increased potency through improved van der Waals contacts. |

| Conformational Restriction | Introduce a bulky group ortho to the inter-ring bond. | Favor a specific dihedral angle. | Enhanced selectivity for the target. |

By systematically applying these design principles and iteratively synthesizing and testing new analogs, it is possible to optimize the biological activity of compounds based on the this compound scaffold for a specific therapeutic target.

Advanced Computational and Theoretical Investigations of 3 5 Bromopyridin 2 Yl 1,2,4 Oxadiazole

Quantum Chemical Characterization of Electronic Structure

Detailed quantum chemical characterization provides a fundamental understanding of a molecule's behavior. This typically involves analyzing its molecular orbitals, charge distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole, specific values for HOMO, LUMO, and the energy gap have not been reported.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Mulliken and Natural Population Analysis (NPA) are computational methods used to determine the partial atomic charges within a molecule. This information is vital for understanding its polarity, intermolecular interactions, and reactive sites. Without specific computational studies for this compound, a quantitative charge distribution map is unavailable.

Table 2: Calculated Atomic Charges for this compound

| Atom | Mulliken Charge | Natural Charge (NPA) |

|---|

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species. An MEP map for this compound has not been published.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

DFT calculations can be used to model the potential energy surface of a reaction, providing a detailed understanding of the mechanism. Such studies are essential for optimizing reaction conditions and designing new synthetic routes. No DFT-based mechanistic studies have been reported specifically for reactions involving this compound.

Identifying and characterizing the transition state is fundamental to understanding the kinetics of a chemical reaction. Reaction coordinate analysis further elucidates the pathway from reactants to products. This level of theoretical investigation has not been documented for this compound.

Computational Modeling of Solvent Effects on Reactivity

The chemical reactivity of this compound can be significantly influenced by its surrounding solvent environment. Computational modeling provides a powerful tool to dissect these interactions and predict how different solvents may alter reaction pathways and kinetics. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in this regard. mdpi.com

By employing implicit and explicit solvent models, researchers can simulate the solvent's effect on the electronic structure of the molecule. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to account for bulk solvent effects. Explicit models, on the other hand, involve including individual solvent molecules in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, these models can be used to calculate key reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges in various solvents. For instance, a polar protic solvent might stabilize charged transition states through hydrogen bonding with the nitrogen atoms of the pyridine (B92270) or oxadiazole rings, thereby accelerating a particular reaction. Conversely, a nonpolar solvent might favor reactions that proceed through less polar intermediates.

Table 1: Hypothetical Solvent Effects on the Reactivity of this compound

| Solvent | Dielectric Constant | Predicted Effect on Nucleophilic Attack | Predicted Effect on Electrophilic Attack |

| Water | 78.4 | Stabilization of polar transition states | Enhanced reactivity at electron-rich sites |

| Ethanol | 24.6 | Moderate stabilization of polar intermediates | Moderate enhancement of reactivity |

| Dichloromethane | 8.9 | Minimal stabilization of polar intermediates | Slight enhancement of reactivity |

| Hexane | 1.9 | Destabilization of polar transition states | Reduced reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical determinants of its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are pivotal computational techniques for exploring these aspects.

Exploration of Conformational Space and Energetic Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the pyridine and oxadiazole rings. By systematically rotating this bond and calculating the potential energy at each increment, an energetic landscape can be generated. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them.

Quantum mechanical methods are typically employed for these calculations to ensure accuracy. The results of such an analysis can indicate whether the molecule is predominantly planar or if it adopts a twisted conformation, which has significant implications for its interaction with biological targets.

Molecular Dynamics Simulations for Studying Dynamic Behavior in Solution

Molecular dynamics (MD) simulations provide a temporal dimension to the understanding of molecular behavior, allowing for the observation of its movements and interactions in a simulated environment over time. acs.orgmdpi.com In a typical MD simulation of this compound, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the forces acting on each atom are calculated using a classical force field. mdpi.com Newton's equations of motion are then solved iteratively to simulate the trajectory of all atoms over a period of nanoseconds or even microseconds. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead structures. nih.gov

Development of Robust QSAR Models for Predictive Design

For a series of analogues of this compound with known biological activities (e.g., enzyme inhibition), a QSAR model can be developed. This involves calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. ijpsdronline.com A robust QSAR model will have high statistical significance and predictive power, allowing for the reliable estimation of the activity of novel, untested derivatives. manipal.edu

Computational Descriptors Selection and Model Validation Methodologies

The selection of appropriate computational descriptors is a critical step in QSAR model development. A large number of descriptors can be calculated, but it is important to choose a subset that is relevant to the biological activity being studied and that does not lead to overfitting of the model. Various descriptor selection algorithms, such as stepwise regression or genetic algorithms, can be employed for this purpose.

Once a QSAR model is built, it must be rigorously validated to ensure its reliability and predictive ability. ijpsdronline.com Common validation techniques include internal validation (e.g., cross-validation) and external validation. ijpsdronline.com In cross-validation, a portion of the dataset is left out during model building and is then used to test the model's predictive performance. In external validation, the model is used to predict the activity of an independent set of compounds that were not used in its development. nih.gov A well-validated QSAR model can be a powerful tool for the rational design of new this compound derivatives with improved potency and desired properties.

Table 2: Commonly Used Computational Descriptors in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular weight, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP, Solvent Accessible Surface Area | Lipophilicity and solubility |

| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole, and what key intermediates should be monitored?

Answer:

The synthesis typically involves cyclization of a nitrile intermediate with hydroxylamine, followed by bromination. A validated method includes:

Nitrile precursor preparation : React 5-aminopyridine-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with trifluoroacetic anhydride (TFAA) to form the 1,2,4-oxadiazole ring.

Bromination : Introduce bromine at the 5-position of the pyridine ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).

Key intermediates to monitor :

- Amidoxime (via -NMR: δ 8.3–8.5 ppm for NH protons).

- Cyclized oxadiazole (via IR: absence of C≡N stretch at ~2200 cm).

Contaminants like unreacted nitrile or over-brominated byproducts should be tracked using HPLC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- - and -NMR : Confirm regiochemistry of bromine substitution (e.g., pyridine C5-Br coupling constants at ~160 Hz in -NMR) and oxadiazole ring protons (δ 8.1–8.3 ppm).

- X-ray crystallography : Resolves ambiguities in molecular geometry. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, and β = 91.3° have been reported for analogous brominated oxadiazoles .

- Mass spectrometry (HRMS) : Validates molecular weight (theoretical M.W. = 240.03 g/mol) and detects isotopic patterns for bromine (1:1 ratio for /).

Advanced: How can computational tools predict the bioactivity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing effects of bromine on reactivity. For example, bromine reduces HOMO energy by ~0.5 eV, enhancing electrophilic substitution potential .

- Molecular docking : Screen against targets like bacterial enoyl-ACP reductase (PDB ID: 1BVR). Docking scores < −7.0 kcal/mol suggest strong binding, corroborated by in vitro MIC values (e.g., 2 µg/mL against S. aureus) .

Advanced: What strategies resolve contradictions in reaction yields during scale-up synthesis?

Answer:

- Solvent optimization : Replace ethanol with DMF for cyclization to improve solubility of intermediates (yield increases from 60% to 85% at >5 g scale) .

- Catalyst screening : Use CuI instead of AIBN for bromination to suppress di-bromination byproducts (reduces impurities from 12% to <2%) .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust stoichiometry dynamically .

Basic: What role does the bromine substituent play in the compound’s reactivity?

Answer:

- Electrophilic substitution : Bromine directs further functionalization (e.g., Suzuki coupling) at the pyridine C3 position due to its meta-directing nature.

- Steric effects : The bulky bromine group hinders π-stacking in crystal lattices, reducing melting points (observed mp = 142–145°C vs. 160°C for non-brominated analogs) .

Advanced: How do reaction conditions affect oxadiazole ring regioselectivity?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor 1,2,4-oxadiazole formation over 1,3,4-isomers (95:5 ratio vs. 70:30 in toluene) .

- Temperature : Cyclization at 80°C minimizes ring-opening side reactions (e.g., hydrolysis to amidoximes) compared to 120°C .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

- Antimicrobial agents : Derivatives inhibit E. coli DNA gyrase (IC = 0.8 µM) via oxadiazole-mediated intercalation .

- Kinase inhibitors : The bromine atom enhances hydrophobic interactions with ATP-binding pockets (e.g., JAK2 inhibition with IC = 50 nM) .

Advanced: How to address analytical challenges in impurity profiling?

Answer:

- HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with acetonitrile/0.1% TFA gradient (5–95% over 30 min) to separate trace hydroxylamine (RT = 4.2 min) and di-brominated byproducts (RT = 12.7 min) .

- Limit of detection (LOD) : Optimize UV wavelength to 254 nm for bromine-containing impurities (LOD = 0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products